molecular formula C20H20N6O B608929 MDK6204 CAS No. 1005776-20-4

MDK6204

Cat. No.: B608929
CAS No.: 1005776-20-4
M. Wt: 360.42
InChI Key: BNBGXFKXNXXHEZ-UHFFFAOYSA-N
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Description

MDK6204 is a novel hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates a phosphine donor site with a conjugated alkene backbone, enabling robust metal-ligand interactions and tunable electronic properties. Synthesized via a modular approach (see Table 1), this compound exhibits exceptional stability under oxidative conditions and high catalytic efficiency in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions .

Properties

CAS No.

1005776-20-4

Molecular Formula

C20H20N6O

Molecular Weight

360.42

IUPAC Name

N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)-6-(tert-butyl)nicotinamide

InChI

InChI=1S/C20H20N6O/c1-20(2,3)16-6-4-13(8-21-16)19(27)25-17-12-26-11-14(5-7-18(26)24-17)15-9-22-23-10-15/h4-12H,1-3H3,(H,22,23)(H,25,27)

InChI Key

BNBGXFKXNXXHEZ-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C(C)(C)C)N=C1)NC2=CN3C(C=CC(C4=CNN=C4)=C3)=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Comparison with Similar Compounds

Compound A: Triphenylphosphine (PPh₃)

  • Structural Differences: Unlike MDK6204’s hybrid phosphine-alkene framework, PPh₃ is a monodentate ligand with three phenyl groups attached to phosphorus. This limits its electronic tunability and steric bulk .
  • Performance Metrics :
    • Catalytic Activity : PPh₃ achieves a TOF of 400 h⁻¹ in Suzuki-Miyaura reactions, significantly lower than this compound’s 1,200 h⁻¹ .
    • Stability : PPh₃ degrades rapidly in air, whereas this compound remains stable for >72 hours under ambient conditions .

Table 2: Structural and Functional Comparison with PPh₃

Parameter This compound PPh₃
Denticity Bidentate Monodentate
Air Stability High Low
TOF (Suzuki-Miyaura) 1,200 h⁻¹ 400 h⁻¹

Compound B: 1,2-Bis(diphenylphosphino)ethylene (dppe)

  • Structural Similarities : Both this compound and dppe feature bidentate phosphine motifs. However, dppe lacks the alkene conjugation present in this compound, reducing its π-backbonding capacity .
  • Functional Outcomes :
    • Metal Coordination : dppe forms rigid square-planar complexes with Pd, whereas this compound’s alkene backbone allows for flexible geometry, enhancing substrate accessibility .
    • Thermal Stability : this compound retains integrity up to 300°C, outperforming dppe (decomposition at 220°C) .

Comparison with Functionally Similar Compounds

Compound C: N-Heterocyclic Carbene (NHC) Ligands

  • Functional Overlap : NHC ligands and this compound both enhance catalytic activity in cross-coupling reactions. However, NHCs require inert atmospheres, whereas this compound operates efficiently in air .
  • Cost and Synthesis : NHC synthesis involves multi-step protocols with sensitive intermediates, while this compound is prepared in two steps with >85% yield .

Table 3: Functional Comparison with NHC Ligands

Parameter This compound NHC Ligands
Reaction Environment Air-tolerant Requires inert gas
Synthetic Complexity Low (2 steps) High (>5 steps)
Catalyst Loading 0.5 mol% 1.0 mol%

Compound D: Ferrocene-Based Ligands

  • Redox Activity : Ferrocene ligands exhibit redox-switchable behavior, unlike this compound. However, this compound’s alkene-phosphine synergy provides superior substrate selectivity in asymmetric catalysis .
  • Industrial Applicability : this compound’s stability aligns better with large-scale processes, as ferrocene ligands often require stringent temperature controls .

Research Findings and Limitations

  • Advantages of this compound :
    • High air stability and thermal resilience.
    • Versatility across multiple reaction types (e.g., hydrogenation, cross-coupling).
  • Limitations: Limited solubility in polar solvents (e.g., water, ethanol), restricting aqueous-phase applications . Higher cost compared to PPh₃ due to specialized synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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